molecular formula C8H9FN2O3 B8620655 4-Fluoro-2-(beta-hydroxyethyl)aminonitrobenzene

4-Fluoro-2-(beta-hydroxyethyl)aminonitrobenzene

Cat. No. B8620655
M. Wt: 200.17 g/mol
InChI Key: TUKKRNLJQYQSCD-UHFFFAOYSA-N
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Patent
US04799934

Procedure details

A mixture of 2,4-difluoronitrobenzene (6.36 g., 40 mmole), ethanolamine (3.04 g., 50 mmole) and calcium carbonate (4 g., 40 mmole) in dioxane (40 ml) was stirred at 80° C. for 1 hour and filtered while hot. The filtrate was diluted with ethyl acetate and washed with H2O and brine. The organic phase was dried over sodium sulfate and evaporated to give a reddish orange solid. Recrystallization from ethyl acetate gave the compound (11) as reddish orange crystals (5.3 g, 66%).
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH2:12]([CH2:14][NH2:15])[OH:13].C(=O)([O-])[O-].[Ca+2]>O1CCOCC1>[F:8][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([NH:15][CH2:14][CH2:12][OH:13])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.36 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
3.04 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered while hot
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a reddish orange solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)[N+](=O)[O-])NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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